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Compound of Interest

Compound Name: Decyl acrylate

Cat. No.: B1670160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

decyl acrylate, an important monomer in polymer chemistry and material science. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with generalized experimental protocols for acquiring such

spectra. This document is intended to serve as a valuable resource for researchers and

professionals involved in the characterization and use of this compound.

Spectroscopic Data Summary
The structural formula of decyl acrylate is presented below, with atoms numbered for

reference in the NMR data tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The following tables summarize the expected chemical shifts for the protons (¹H

NMR) and carbon atoms (¹³C NMR) of decyl acrylate.

Table 1: ¹H NMR Spectroscopic Data for Decyl Acrylate
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

a (CH₂=) ~6.40 Doublet of doublets 1H

b (=CH-) ~6.12 Doublet of doublets 1H

a' (CH₂=) ~5.82 Doublet of doublets 1H

e (-O-CH₂-) ~4.06 Triplet 2H

f (-CH₂-) ~1.65 Quintet 2H

g-m (-(CH₂)₇-) ~1.26 Multiplet 14H

n (-CH₃) ~0.88 Triplet 3H

Note: Data is compiled from typical values for acrylate esters and available data on related

compounds. A broad singlet centered at 4.06 ppm has been reported for the –OCH₂ group

proton in a copolymer of decyl acrylate.[1]

Table 2: ¹³C NMR Spectroscopic Data for Decyl Acrylate

Carbon Atom Chemical Shift (ppm)

c (C=O) ~166.0

b (=CH-) ~130.5

a (CH₂=) ~128.5

d (-O-CH₂-) ~64.5

e (-CH₂-) ~31.9

f-m (-(CH₂)₇-) ~29.5, 29.3, 28.6, 25.9, 22.7

n (-CH₃) ~14.1

Note: Data is based on typical values for long-chain acrylates and available spectral database

information.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of

decyl acrylate is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for Decyl Acrylate

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2925 and ~2855 C-H stretching Aliphatic CH₂, CH₃

~1732 C=O stretching Ester carbonyl

~1635 C=C stretching Alkene

~1465 C-H bending Aliphatic CH₂

~1175 C-O stretching Ester

~810 =C-H bending Alkene

Note: An absorption at 1732 cm⁻¹ due to ester carbonyl stretching vibration has been reported

for poly(decyl acrylate).[1] Peaks at 1175 cm⁻¹ can be explained by the C-O (ester bond)

stretching vibration.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For decyl acrylate (C₁₃H₂₄O₂), the molecular weight is 212.33 g/mol .[2]

Table 4: Mass Spectrometry Data for Decyl Acrylate

m/z Interpretation

212 [M]⁺ (Molecular ion)

157 [M - C₄H₅O]⁺

141 [M - C₅H₇O₂]⁺

55 [C₃H₃O]⁺ or [C₄H₇]⁺ (base peak)
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Note: Fragmentation patterns are predicted based on typical ester fragmentation and available

data for similar acrylate esters.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample like decyl acrylate.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of decyl acrylate in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of

2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-

noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due

to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: Perform a Fourier transform on the acquired free induction decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale using the solvent or TMS

peak as a reference. Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of

neat decyl acrylate directly onto the ATR crystal. For transmission IR, place a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
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Background Spectrum: Collect a background spectrum of the empty ATR crystal or the clean

salt plates. This will be subtracted from the sample spectrum to remove contributions from

the atmosphere (e.g., CO₂, H₂O) and the sample holder.

Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added

to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum by the instrument software. The resulting spectrum shows the infrared absorbance

or transmittance of the sample.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of decyl acrylate in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrument Setup:

Gas Chromatograph (GC): Use a capillary column suitable for separating volatile organic

compounds (e.g., a DB-5ms). Set the injector temperature to around 250°C and the

transfer line temperature to around 280°C. Program the oven temperature to ramp from a

low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure good

separation.

Mass Spectrometer (MS): Set the ion source to electron ionization (EI) mode, typically at

70 eV. Set the mass analyzer to scan a range appropriate for the expected molecular

weight and fragments (e.g., m/z 40-400).

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The

GC will separate the components of the sample, and the eluting compounds will be

introduced into the MS for ionization and analysis.

Data Analysis: Identify the peak corresponding to decyl acrylate in the total ion

chromatogram. Analyze the mass spectrum associated with this peak to determine the

molecular ion and the fragmentation pattern.

Workflow and Visualization
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like decyl acrylate.

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Sample

Dissolution/
Dilution

IR AcquisitionNMR Acquisition MS Acquisition

NMR Processing
(FT, Phasing, Integration)

IR Processing
(Background Subtraction)

MS Processing
(TIC, Spectrum Extraction)

Structure Elucidation Functional Group IDMW & Fragmentation

Comprehensive Analysis Report

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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